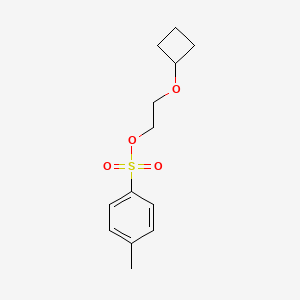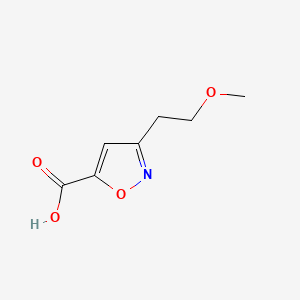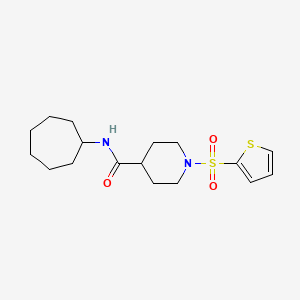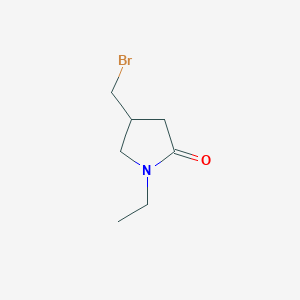
4-(Bromomethyl)-1-ethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a bromomethyl group attached to the nitrogen atom of the pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing side reactions and optimizing the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-ethylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 1-ethylpyrrolidin-2-one.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. This property is exploited in medicinal chemistry to design drugs that can interact with specific molecular targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-1-ethylpyrrolidin-2-one
- 4-(Iodomethyl)-1-ethylpyrrolidin-2-one
- 4-(Hydroxymethyl)-1-ethylpyrrolidin-2-one
Uniqueness
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions .
Propriétés
Formule moléculaire |
C7H12BrNO |
|---|---|
Poids moléculaire |
206.08 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12BrNO/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5H2,1H3 |
Clé InChI |
KRLNXSMTHLJYCC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(CC1=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)
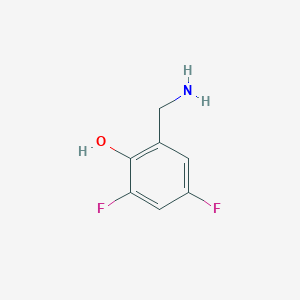
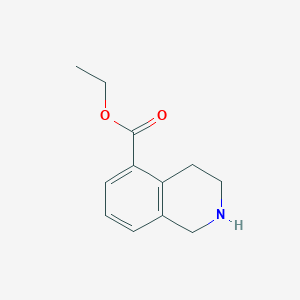
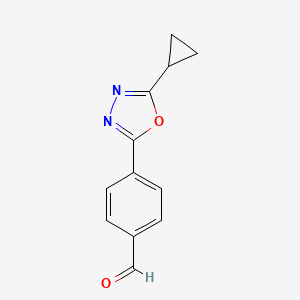


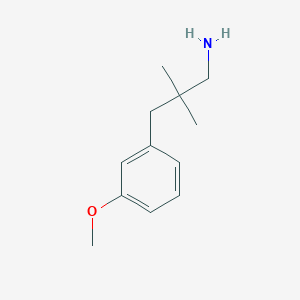

![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)


